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molecular formula C14H14N4O2 B8600534 7-Benzyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 139927-84-7

7-Benzyl-3-ethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8600534
M. Wt: 270.29 g/mol
InChI Key: AECJIAHNTLPXQM-UHFFFAOYSA-N
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Patent
US06214992B1

Procedure details

180 g (1 mol) of 3-ethylxanthine were initially introduced into 1000 ml of dimethylformamide, the mixture was heated to 80° C. with stirring and, after the introduction of 88 g (0.64 mol) of potassium carbonate, treated dropwise with 133 g (1.05 mol) of benzyl chloride in the course of 1 hour. It was then stirred at 100° C. for 2 hours, treated with 1000 ml of water, and the precipitated product was filtered on a suction filter, washed with water until salt-free and dried in a vacuum drying oven at 100° C. If necessary, a further purification can be carried out by reprecipitating from 1 N sodium hydroxide solution using 4 N hydrochloric acid analogously to Example 1a).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[N:10]=[CH:9][NH:8][C:7]=2[C:6](=[O:12])[NH:5][C:4]1=[O:13])[CH3:2].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH2:25](Cl)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[CH2:25]([N:8]1[C:7]2[C:6](=[O:12])[NH:5][C:4](=[O:13])[N:3]([CH2:1][CH3:2])[C:11]=2[N:10]=[CH:9]1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C)N1C(NC(C=2NC=NC12)=O)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
133 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was then stirred at 100° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water until salt-free and
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 100° C
CUSTOM
Type
CUSTOM
Details
If necessary, a further purification
CUSTOM
Type
CUSTOM
Details
by reprecipitating from 1 N sodium hydroxide solution

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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